4H-Pyran-4-one, 2,3-dihydro-2,5-dihydroxy-6-methyl-
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Overview
Description
4H-Pyran-4-one, 2,3-dihydro-2,5-dihydroxy-6-methyl- is a chemical compound with the molecular formula C6H8O4 and a molecular weight of 144.1253 g/mol . It is also known by other names such as 3,5-Dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one and 3-Hydroxy-2,3-dihydromaltol . This compound is a derivative of pyranone and is characterized by its dihydroxy and methyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
. After the addition of acetic acid and further heating, the reaction mixture is diluted with water and extracted with ethyl acetate. The crude product is then purified using column chromatography (silica gel) and high vacuum distillation. Finally, the product is recrystallized from hexane to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to the reaction conditions and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4H-Pyran-4-one, 2,3-dihydro-2,5-dihydroxy-6-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4H-Pyran-4-one, 2,3-dihydro-2,5-dihydroxy-6-methyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 4H-Pyran-4-one, 2,3-dihydro-2,5-dihydroxy-6-methyl- involves its ability to break DNA strands in a dose- and time-dependent manner . It is active at physiological pH levels (7.4 and 9.4) and contributes to the antioxidant properties of Maillard reaction intermediates . The compound’s unstable enol structure is key to its antioxidant activity .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one
- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
- 3-Hydroxy-2,3-dihydromaltol
- 3,5-Dihydroxy-2,3-dihydro-6-methyl-4-pyran-4-one
Uniqueness
4H-Pyran-4-one, 2,3-dihydro-2,5-dihydroxy-6-methyl- is unique due to its dual dihydroxy and methyl functional groups, which contribute to its distinct chemical properties and reactivity. Its ability to act as an antioxidant and induce DNA strand breaking sets it apart from other similar compounds .
Properties
IUPAC Name |
2,5-dihydroxy-6-methyl-2,3-dihydropyran-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-3-6(9)4(7)2-5(8)10-3/h5,8-9H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIURKZVZWYELHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC(O1)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571852 |
Source
|
Record name | 2,5-Dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148843-51-0 |
Source
|
Record name | 2,5-Dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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